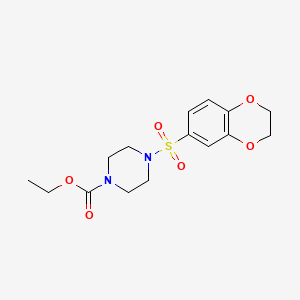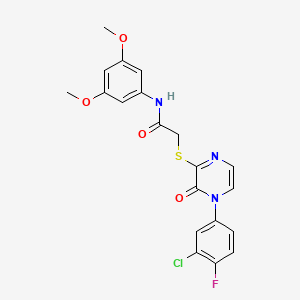![molecular formula C11H15ClN2 B2966241 (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride CAS No. 2137028-91-0](/img/structure/B2966241.png)
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride” is a chemical compound with a complex structure. It is related to other compounds such as “(1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane” and "(1S,4S)- (+)-2,5-Diazabicyclo [2.2.1]heptane dihydrobromide" . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Scientific Research Applications
Asymmetric Catalysis
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride: has been utilized as a chiral ligand in asymmetric catalysis. This application is crucial for the synthesis of chiral molecules, which are often used in pharmaceuticals. For instance, it has been employed in the enantioselective addition of diethylzinc to aldehydes, a reaction that forms chiral alcohols .
Organocatalysis
This compound has shown potential as an organocatalyst in reactions like the asymmetric Biginelli reaction . The Biginelli reaction is a multicomponent reaction that produces dihydropyrimidinones, compounds with significant biological activity. The use of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride can lead to the formation of these compounds with high enantioselectivity.
Synthesis of Chiral Diamines
Chiral diamines are valuable in chemistry for their ability to induce chirality in various reactions. The compound can be used to synthesize novel chiral diamines, which can then be applied in a range of asymmetric synthetic processes .
Preparation of Dicopper(II) Complexes
The compound has been used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper(II) complexes . These complexes have various applications, including serving as catalysts in organic reactions.
Ligands in Asymmetric Diels-Alder Reaction
In the field of asymmetric synthesis, the Diels-Alder reaction is a cornerstone(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride has been used to prepare catalysts that can facilitate this reaction with high diastereo- and enantioselectivity .
Amination Reactions
The compound has also been evaluated as a potential organocatalyst in the asymmetric amination of ethyl α-phenyl-α-cyano acetate . This reaction is important for the synthesis of aminated products, which are prevalent in many bioactive molecules.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area or outdoors .
properties
IUPAC Name |
(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;/h1-5,9,11-12H,6-8H2;1H/t9-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMNUMQBTBAIDY-ROLPUNSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2966158.png)



![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966165.png)



![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2966172.png)
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)